Tosyl-d4-urethane
Description
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
ethyl N-(2,3,5,6-tetradeuterio-4-methylphenyl)sulfonylcarbamate |
InChI |
InChI=1S/C10H13NO4S/c1-3-15-10(12)11-16(13,14)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H,11,12)/i4D,5D,6D,7D |
InChI Key |
DFWQXANLGSXMKF-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C)[2H])[2H])S(=O)(=O)NC(=O)OCC)[2H] |
Canonical SMILES |
CCOC(=O)NS(=O)(=O)C1=CC=C(C=C1)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of this compound involves the reaction of a deuterated tosyl derivative (p-toluenesulfonyl-d4 chloride or equivalent) with an appropriate amine or alcohol to form the urethane linkage. The key steps include:
- Deuterium incorporation: Using deuterated starting materials such as d4-toluene or d4-toluenesulfonyl chloride to ensure full isotopic labeling.
- Urethane formation: Reaction of the tosyl group with isocyanates or through carbamate formation involving polyols or amines.
- Solvent choice: Use of toluene or deuterated toluene as solvent to avoid proton exchange and maintain isotopic purity.
Stepwise Preparation Protocol
Drawing from polyurethane resin synthesis, the preparation of this compound can be outlined as follows:
| Step No. | Process Step | Description |
|---|---|---|
| 1 | Dehydration | Remove moisture from polyester polyol, deuterated tosyl derivatives, and other reactants by heating at 100–110 °C to prevent side reactions. |
| 2 | Initial Reaction | Add a small amount of toluene solvent and stir. Introduce tolylene diisocyanate (or equivalent isocyanate) to react with the hydroxyl groups of the tosyl derivative under stirring at 100–110 °C for 40–50 minutes. |
| 3 | Catalyst Addition | Add catalyst (metal solvent free of organic tin) to accelerate urethane formation; maintain temperature for 10–20 minutes. |
| 4 | Final Reaction | Add additional toluene and 4,4-diphenylmethane diisocyanate (if applicable) to complete urethane linkage formation; stir to ensure homogeneity. |
| 5 | Isolation and Purification | Recover the product by solvent evaporation or crystallization; toluene is recovered using activated carbon adsorption systems. |
Composition and Proportions
The following table summarizes typical component proportions used in urethane resin preparations, adaptable for this compound synthesis:
| Component | Weight Percentage (%) |
|---|---|
| Polyester polyol (hydroxyl source) | 91–93 |
| Tolylene diisocyanate (isocyanate source) | 5–7 |
| 4,4-Diphenylmethane diisocyanate (optional) | 0.7–1.3 |
| Terephthaloyl moiety (polyol modifier) | 0.4–0.6 |
| Butyleneglycol (chain extender) | 0.4–0.6 |
| Phenol (inhibitor) | 0.2–0.3 |
| Catalyst (metal solvent, tin-free) | 0.005–0.01 |
| Toluene (solvent) | 64–66 (in final resin) |
| Urethane content (product) | 34–36 (in final resin) |
Catalyst and Inhibitor Details
Environmental and Economic Considerations
The use of pure toluene as the sole solvent allows for efficient recovery of the solvent via activated carbon adsorption systems, enhancing economic viability and reducing environmental impact. This is particularly important for industrial scale synthesis of urethane compounds such as this compound.
Summary Table of Preparation Parameters
| Parameter | Value/Range | Notes |
|---|---|---|
| Reaction temperature | 100–110 °C | Controlled to optimize urethane formation |
| Reaction time | 40–50 min (initial), 10–20 min (post-catalyst) | Ensures complete reaction |
| Catalyst concentration | 0.005–0.01% (metal solvent) | Tin-free catalyst preferred |
| Inhibitor concentration | 0.2–0.3% (phenol) | Prevents pyro-oxidative degradation |
| Solvent content (toluene) | 64–66% (final product) | Enables solvent recovery and purity |
| Urethane content | 34–36% (final product) | Indicates degree of polymer formation |
Chemical Reactions Analysis
Types of Reactions
Tosyl-d4-urethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and ethyl carbamate.
Reduction: this compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium carbonate, and various amines.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
Nucleophilic Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Sulfonic acid and ethyl carbamate.
Reduction: Corresponding amine.
Scientific Research Applications
Tosyl-d4-urethane is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Proteomics Research: Used as a biochemical reagent for labeling and modifying proteins.
Pharmaceutical Synthesis: Intermediate in the synthesis of hypoglycemic agents like Gliclazide-d4.
Chemical Probes: Utilized in ligand-directed tosyl chemistry for in situ native protein labeling and engineering in living systems.
Biomedical Research: Employed in the development of semisynthetic proteins for analysis and imaging of intracellular biological processes.
Mechanism of Action
The mechanism of action of Tosyl-d4-urethane involves its role as an intermediate in various chemical reactions. The tosyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In biological systems, it is used to modify proteins and other biomolecules through ligand-directed tosyl chemistry, allowing for specific labeling and engineering of native proteins .
Comparison with Similar Compounds
Structural and Functional Differences
- Deuterium Substitution : this compound and Urethane-d5 both serve as deuterated analogs but differ in substitution sites and functional groups. The tosyl group in this compound increases steric bulk and alters solubility compared to the simpler ethyl group in Urethane-d5 .
- Sulfonyl vs. Methacrylate Groups : Diurethane dimethacrylate lacks isotopic labeling but incorporates methacrylate groups, making it suitable for UV-curable polymers. In contrast, this compound’s sulfonyl group enhances stability in acidic conditions, ideal for biochemical assays .
- Pharmaceutical Relevance : Glimepiride-related compound C shares a sulfonyl group with this compound but is tailored for hypoglycemic drug development, highlighting divergent applications despite structural overlap .
Physicochemical Properties
- Log P (Partition Coefficient) : this compound’s aromatic sulfonyl group likely increases hydrophobicity (higher Log P) compared to Urethane-d5 (Log P ~0.5) .
- Solubility: The deuterium in this compound may reduce aqueous solubility compared to non-deuterated analogs, a trend observed in isotope-labeled compounds like Ethyl 2-(piperidin-4-yl)acetate-dx .
- Thermal Stability: Tosyl groups generally enhance thermal stability, as seen in sulfonamide-based polymers, suggesting this compound outperforms non-sulfonated urethanes in high-temperature applications .
Key Research Findings
- Stability Studies : Deuterated urethanes like this compound exhibit prolonged half-lives in metabolic pathways due to the kinetic isotope effect, as demonstrated in deuterated solvent studies .
- Synthetic Challenges : Introducing the tosyl group increases synthetic complexity compared to simpler urethanes, requiring multi-step sulfonation and purification .
Q & A
Basic Research Questions
Q. How can Tosyl-d4-urethane be synthesized and characterized in laboratory settings?
- Methodological Answer : Synthesis typically involves reacting tosyl chloride with deuterated urethane precursors under anhydrous conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, and H NMR) to confirm deuterium incorporation and purity. Infrared (IR) spectroscopy can validate functional groups (e.g., sulfonate, carbamate). For reproducible results, ensure stoichiometric control and inert atmospheres to avoid isotopic exchange .
Q. What variables should be controlled when studying the stability of this compound in aqueous environments?
- Methodological Answer : Key variables include pH, temperature, and ionic strength. Use buffer solutions to maintain pH stability and conduct kinetic studies at controlled temperatures (e.g., 25°C, 37°C). Monitor degradation via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to track isotopic retention. Include error bars for triplicate measurements to assess reproducibility .
Q. How should researchers design experiments to compare the reactivity of this compound with its non-deuterated analog?
- Methodological Answer : Employ a matched-pair experimental design:
Independent Variables : Isotopic substitution (d4 vs. non-deuterated).
Dependent Variables : Reaction rates (e.g., hydrolysis, nucleophilic substitution).
Controls : Use identical solvent systems, reagent concentrations, and temperature profiles.
Statistical analysis (e.g., t-tests) should quantify significant differences in reactivity, ensuring p-values <0.05 .
Advanced Research Questions
Q. How can isotopic effects in this compound influence mechanistic studies of urethane-based reactions?
- Methodological Answer : Deuterium kinetic isotope effects (KIE) may alter reaction pathways. Use computational modeling (e.g., DFT calculations) to predict isotopic impacts on transition states. Experimentally, compare activation energies via Arrhenius plots for deuterated vs. non-deuterated compounds. Note contradictions between theoretical and empirical KIEs, which may indicate tunneling effects or solvent interactions .
Q. What strategies are effective for resolving contradictions in degradation data for this compound across different experimental conditions?
- Methodological Answer :
Error Source Analysis : Evaluate instrument calibration (e.g., HPLC column variability) and sample preparation (e.g., moisture contamination).
Meta-Analysis : Compare datasets using ANOVA to identify outliers or systematic biases.
Contextual Validation : Cross-reference findings with literature on analogous deuterated carbamates. If contradictions persist, propose hypotheses (e.g., solvent polarity effects) for further testing .
Q. How can researchers optimize the hydrolytic degradation assays for this compound to account for isotopic leaching?
- Methodological Answer :
Assay Design : Use deuterium-depleted water to minimize background interference.
Detection Limits : Employ ultra-high-resolution MS (e.g., Q-TOF) to distinguish between hydrolytic products and isotopic artifacts.
Longitudinal Sampling : Collect time-point data to model degradation kinetics, ensuring statistical power via ≥5 replicates per condition .
Q. What advanced statistical methods are appropriate for analyzing non-linear relationships in this compound reaction kinetics?
- Methodological Answer : Apply non-linear regression models (e.g., Michaelis-Menten for enzyme-mediated degradation) or machine learning algorithms (e.g., Gaussian process regression) to capture complex kinetic profiles. Validate models using k-fold cross-validation and report confidence intervals for rate constants .
Data Presentation and Validation
Q. How should raw data from this compound experiments be structured to facilitate reproducibility?
- Methodological Answer : Organize data into appendices with clear meta
- Raw Data Tables : Include timestamps, instrument parameters, and environmental conditions.
- Processed Data : Highlight key trends (e.g., degradation half-lives) in the main text with error margins.
Use standardized formats (e.g., .csv for numerical data, .mnova for NMR spectra) and cite repositories for public access .
Q. What criteria define a robust research question for isotopic tracer studies involving this compound?
- Methodological Answer : A strong question must:
Specify isotopic variables (e.g., “How does deuterium substitution at the α-position affect hydrolysis?”).
Align with gaps in existing literature (e.g., understudied solvent effects).
Be feasible within resource constraints (e.g., access to deuterated reagents).
Refine questions iteratively via pilot studies and peer feedback .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
